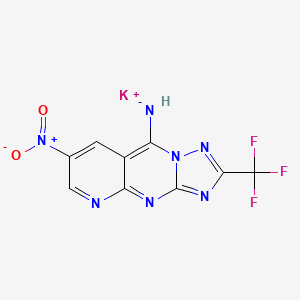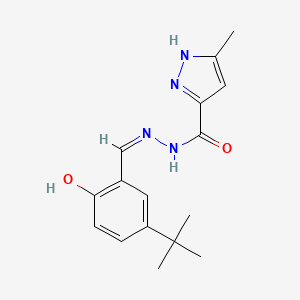![molecular formula C20H28N2O3S B6050141 7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050141.png)
7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic derivative of diazaspirodecane and has been synthesized using various methods.5]decan-6-one.
Mechanism of Action
The mechanism of action of 7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been reported to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to inhibit the growth of certain cancer cell lines. In addition, this compound has been reported to have potential as a lead compound for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential as a lead compound for the development of new drugs. Another advantage is its ability to inhibit the growth of certain cancer cell lines. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to explore its potential as a lead compound for the development of new drugs for the treatment of various diseases. Additionally, research could be conducted to investigate its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases.
Synthesis Methods
The synthesis of 7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been reported in the literature using various methods. One such method involves the reaction of 3-methoxybenzylamine with 2-bromo-3-(methylthio)propanoic acid, followed by cyclization with 1,2-diaminocyclohexane. Another method involves the reaction of 3-methoxybenzylamine with 3-(methylthio)propanoyl chloride, followed by cyclization with 1,2-diaminocyclohexane. Both methods have been reported to give good yields of the desired product.
Scientific Research Applications
7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to inhibit the growth of certain cancer cell lines. In addition, this compound has been reported to have potential as a lead compound for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2-(3-methylsulfanylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-25-17-6-3-5-16(13-17)14-21-10-4-8-20(19(21)24)9-11-22(15-20)18(23)7-12-26-2/h3,5-6,13H,4,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGALZDIFLVNUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-3-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6050069.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B6050076.png)
![3-[(5-bromo-2-hydroxybenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6050080.png)


![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050105.png)

![[1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6050111.png)
![2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6050119.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6050122.png)
![ethyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B6050129.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-butenamide](/img/structure/B6050136.png)
![N~2~-(4-methoxyphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6050150.png)
![N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6050160.png)